molecular formula C18H15NO3S B2596808 (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate CAS No. 953013-80-4

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate

Cat. No.: B2596808
CAS No.: 953013-80-4
M. Wt: 325.38
InChI Key: SCSRONNHODAUES-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is an organic compound that features a unique combination of an isoxazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated isoxazole derivatives

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate is unique due to the presence of both an isoxazole ring and a methylthio-substituted benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-23-17-10-6-5-9-15(17)18(20)21-12-14-11-16(22-19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSRONNHODAUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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